![molecular formula C8H13N3 B1428824 [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1282221-77-5](/img/structure/B1428824.png)
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine, also known as CPM, is a versatile compound with a wide range of applications in the scientific research field. This compound has been studied extensively in recent years, with research focusing on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Pharmaceutical Research: Analgesic Development
Pyrazole derivatives have been identified as active scaffolds in pharmacological agents, including analgesics . The structure of “[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine” suggests potential utility in the development of new pain-relief medications. Its analogues have shown efficacy in preclinical models, indicating a promising avenue for further exploration in analgesic drug design.
Anti-Inflammatory Agents
The pyrazole nucleus is present in several anti-inflammatory drugs, such as the well-known celecoxib . The cyclopropylmethyl group attached to the pyrazole ring in this compound could be investigated for its effects on cyclooxygenase enzymes, which play a key role in the inflammatory process.
Antidepressant Compounds
Pyrazole derivatives have been associated with antidepressant properties . The unique structure of “[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine” may interact with central nervous system targets, offering a new chemical entity for the development of antidepressants.
Anticancer Research
Pyrazole compounds have been studied for their potential anticancer activities . The specific configuration of the cyclopropylmethyl group in relation to the pyrazole core could lead to novel mechanisms of action against cancer cells, warranting further investigation in oncology research.
Antiviral Applications
Research has indicated that certain pyrazole derivatives exhibit antiviral activity . The compound could be synthesized and evaluated for its efficacy against various viruses, potentially contributing to the treatment of viral infections.
Agricultural Chemistry: Pesticide Development
The structural versatility of pyrazole derivatives makes them suitable candidates for pesticide development . The compound “[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine” could be explored for its pesticidal properties, potentially leading to safer and more effective agricultural chemicals.
properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWQFFCQPNZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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